rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride
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Overview
Description
rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[3.3.1]nonane ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride typically involves the following steps:
Formation of the bicyclo[3.3.1]nonane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methanamine group: This step involves the functionalization of the bicyclic ring system to introduce the methanamine group. Common reagents used in this step include amines and reducing agents.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for unique binding interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride is unique due to its specific bicyclic structure and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18ClN |
---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
[(1S,3R,5R)-3-bicyclo[3.3.1]non-6-enyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-7-10-5-8-2-1-3-9(4-8)6-10;/h1-2,8-10H,3-7,11H2;1H/t8-,9+,10+;/m1./s1 |
InChI Key |
FZSITVVCEUQLDR-RDTSDOJCSA-N |
Isomeric SMILES |
C1C=C[C@@H]2C[C@H]1C[C@H](C2)CN.Cl |
Canonical SMILES |
C1C=CC2CC1CC(C2)CN.Cl |
Origin of Product |
United States |
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